molecular formula C8H9N3O B12098499 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

Cat. No.: B12098499
M. Wt: 163.18 g/mol
InChI Key: ZTIBAMKMRKUMHY-UHFFFAOYSA-N
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Description

3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of an ethyl group at the 3-position of the imidazole ring adds to its unique chemical properties. Imidazopyridines are known for their wide range of biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl isocyanate under reflux conditions can lead to the formation of the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl group at the 3-position of the imidazole ring .

Industrial Production Methods

Industrial production of 3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted imidazopyridines, which can be further utilized in various applications .

Scientific Research Applications

3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s ability to bind to DNA or proteins can result in the disruption of critical biological functions, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1- (Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride
  • 1- [1- (imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one

Uniqueness

3-ethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a bioactive molecule and its utility in various applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-ethyl-1H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c1-2-11-7-5-9-4-3-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)

InChI Key

ZTIBAMKMRKUMHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CN=C2)NC1=O

Origin of Product

United States

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